![molecular formula C22H22N4O2S4 B14627533 2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] CAS No. 55798-13-5](/img/structure/B14627533.png)
2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is a complex organic compound featuring a disulfide linkage between two benzothiazole rings, each substituted with a morpholine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-mercaptobenzothiazole with morpholine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is not fully understood. its effects are likely mediated through interactions with biological molecules, such as proteins and nucleic acids. The disulfide linkage can undergo redox reactions, potentially altering the activity of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Disulfanediylbis-(methylenethiazole-4,2-diyl)]diguanidine: Another compound with a disulfide linkage and benzothiazole rings.
2,2’-Disulfanediylbis (4-methylaniline): Features a similar disulfide linkage but with different substituents.
Uniqueness
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is unique due to the presence of morpholine groups, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
55798-13-5 |
|---|---|
Formule moléculaire |
C22H22N4O2S4 |
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
4-[2-[(4-morpholin-4-yl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazol-4-yl]morpholine |
InChI |
InChI=1S/C22H22N4O2S4/c1-3-15(25-7-11-27-12-8-25)19-17(5-1)29-21(23-19)31-32-22-24-20-16(4-2-6-18(20)30-22)26-9-13-28-14-10-26/h1-6H,7-14H2 |
Clé InChI |
GIOMOWYUCQBGGA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C3C(=CC=C2)SC(=N3)SSC4=NC5=C(C=CC=C5S4)N6CCOCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



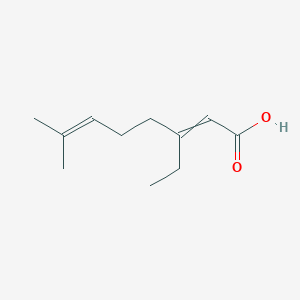


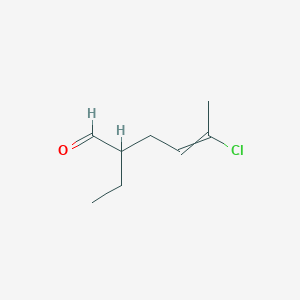

![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
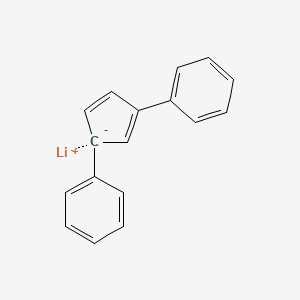
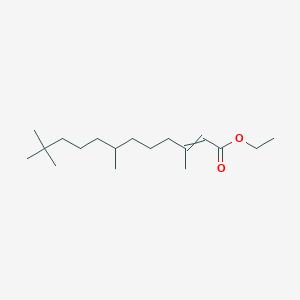

![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
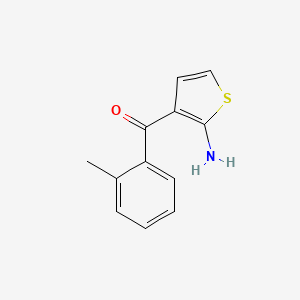
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)

